P-Cymene

Description

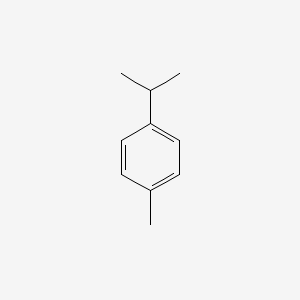

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPZCAJZSCWRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14, Array | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026645 | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

99-87-6, 4939-75-7 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004939757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Chemical Transformations of P Cymene

Bio-based Synthesis and Biotransformation Pathways

The biosynthesis of p-Cymene (B1678584) through microbial and biochemical processes utilizes renewable precursors, presenting a sustainable production method. mdpi.comresearchgate.net

Microbial Fermentation for this compound Production

Microbial fermentation is explored as a viable and environmentally friendly alternative for this compound production, reducing reliance on natural plant sources and potentially enhancing yield efficiency. pmarketresearch.com

This compound can be produced through microbial fermentation pathways using renewable precursors such as limonene (B3431351) and 1,8-cineole. mdpi.comresearchgate.net These precursors are synthesized via terpenoid pathways, specifically the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, within microbial systems. mdpi.com Limonene is synthesized by limonene synthase from geranyl pyrophosphate (GPP). mdpi.com Similarly, 1,8-cineole can be produced in organisms like Escherichia coli using 1,8-cineole synthase. mdpi.com

Research indicates that 1,8-cineole may be a preferred precursor over limonene for bio-based this compound synthesis when coupled with downstream chemical conversion. nih.govnih.gov This is partly due to 1,8-cineole exhibiting lower toxicity to E. coli strains compared to limonene, suggesting the potential for higher production levels during microbial fermentation. nih.gov

Advances in fermentation technology have contributed to enhancing the efficiency of this compound production. mdpi.comresearchgate.net Strategies include the development of microbial platforms enabling the conversion of precursors like limonene and 1,8-cineole through fed-batch fermentation. mdpi.comresearchgate.net Optimization of biological production, such as that of 1,8-cineole via fed-batch fermentation, has resulted in significantly higher titers (e.g., 4.37 g/L), representing notable progress in microbial production levels for this precursor. nih.gov

Biosynthesis from Terpenoids (e.g., γ-Terpinene, α-Pinene)

The biosynthesis of this compound can also occur from other terpenoids, such as γ-terpinene and α-pinene. While the direct microbial conversion pathways from these specific compounds to this compound are less extensively detailed in the provided results compared to the precursor role of limonene and 1,8-cineole, terpenoid pathways in general are the source of these renewable starting materials. mdpi.com α-Pinene, for instance, is a major component of coniferous tree extracts and can be transformed into limonene and pinocarveol (B1213195) by certain microorganisms. frontiersin.orgwikipedia.org The conversion of α-pinene and limonene to this compound via dehydroisomerisation is also achieved through chemical catalysis, often utilizing acid-redox bifunctional catalysts. mdpi.comresearchgate.net

Microbial Transformation Studies and Metabolite Identification

Microbial transformation studies investigate how microorganisms metabolize this compound itself. Certain bacteria are known to degrade this compound, often under specific conditions. For example, the betaproteobacteria "Aromatoleum aromaticum" pCyN1 and "Thauera" sp. strain pCyN2 can anaerobically degrade this compound under nitrate-reducing conditions. asm.orgresearchgate.net

These studies have identified distinct metabolic pathways and intermediate metabolites. "A. aromaticum" pCyN1 initiates degradation by hydroxylating the benzylic methyl group of this compound, leading to the formation of 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde, which are further oxidized to 4-isopropylbenzoate. asm.orgresearchgate.net This pathway involves enzymes such as a this compound monooxygenase (CymA), alcohol dehydrogenase (CymB), and aldehyde dehydrogenase (CymC). nih.govplos.org

In contrast, "Thauera" sp. pCyN2 degrades this compound via an addition to fumarate, analogous to toluene (B28343) degradation pathways, resulting in the formation of 4-isopropylbenzylsuccinate and tentatively identified (4-isopropylphenyl)itaconate, also converging at 4-isopropylbenzoate. asm.orgresearchgate.net

Pseudomonas putida strains F1 and KL47 also degrade this compound via a peripheral pathway involving monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase, transforming this compound into p-cumate (B1230055), which is then further degraded. nih.govplos.org Rhodococcus globerulus has also been shown to initiate this compound biodegradation by methyl oxidation, utilizing CYP108N12, and can grow on this compound as a sole carbon source. researchgate.net

Key Metabolites in Microbial Degradation of this compound:

| Metabolite | Microorganism(s) | Pathway |

| 4-isopropylbenzyl alcohol | Aromatoleum aromaticum pCyN1, Rhodococcus globerulus | Methyl group hydroxylation |

| 4-isopropylbenzaldehyde | Aromatoleum aromaticum pCyN1 | Oxidation of 4-isopropylbenzyl alcohol |

| 4-isopropylbenzoate | A. aromaticum pCyN1, Thauera sp. pCyN2 | Convergence point |

| 4-isopropylbenzylsuccinate | Thauera sp. pCyN2 | Fumarate addition |

| p-cumate | Pseudomonas putida F1, KL47, Burkholderia xenovorans LB400 | Peripheral pathway |

Chemical Synthesis and Catalytic Routes

Chemical synthesis and catalytic routes provide alternative methods for producing this compound, including those utilizing renewable feedstocks.

Traditional synthesis often involves the Friedel-Crafts alkylation of toluene with propene, a method relying on oil-based feedstock and potentially generating isomeric mixtures. europa.eumdpi.comgoogle.com

More sustainable approaches focus on the catalytic transformation of renewable monoterpenes. The dehydroisomerisation of α-pinene and limonene is a key route. mdpi.comresearchgate.net This reaction typically involves acid-catalysed isomerization of the terpene to p-menthadienes, followed by dehydrogenation to form this compound. mdpi.com

Various heterogeneous catalysts have been explored for this transformation. Silica-supported zinc oxide (ZnO/SiO₂) has demonstrated efficiency as a noble-metal-free bifunctional catalyst for the gas-phase dehydroisomerisation of α-pinene and limonene. mdpi.comresearchgate.net Under specific conditions, high yields have been achieved:

Dehydroisomerisation over ZnO/SiO₂ Catalyst mdpi.com

| Starting Material | Temperature (°C) | WHSV (h⁻¹) | Conversion (%) | This compound Yield (%) |

| α-Pinene | 370 | 0.01–0.020 | 100 | 90 |

| Limonene | 325 | 0.080 | 100 | 100 |

This ZnO/SiO₂ catalyst showed stable performance over extended periods without the need for co-fed hydrogen. mdpi.com Other catalysts reported for α-pinene conversion include Cr₂O₃/Al₂O₃, zeolite Y, Pd/SiO₂, Pd-Zn/Al-SBA-15, and bulk Zn(II)–Cr(III) mixed oxide, with varying yields and conditions. mdpi.com Supported Pd catalysts are active at lower temperatures but may require hydrogen to mitigate coking. mdpi.com

Another innovative chemical route involves the synthesis of this compound from biomass-derived monoterpenes using dimethyl sulfoxide (B87167) (DMSO) as an oxidizing agent and solvent in the presence of a dioxomolybdenum (VI) catalyst, such as bis-(dimethylformamide) diclorodioxomolybdenum (VI) (MoO₂Cl₂(dmf)₂). europa.euin-part.com This method is highlighted for its ability to produce isomerically pure this compound from renewable sources like crude gum turpentine (B1165885) and citrus oil, overcoming issues associated with previous techniques like isomeric mixtures and sensitivity to sulfur. europa.euin-part.com The reaction is typically carried out at atmospheric pressure and 150 °C for 24 hours, followed by purification via extraction and distillation. europa.euin-part.com

The catalytic dehydrogenation of dipentene (B1675403) (racemic limonene) is also considered a vital approach in the chemical industry for this compound synthesis, often utilizing catalysts like Pd/CTF polymers. researchgate.netgoogle.com

The alkylation of toluene with propan-2-ol in the presence of solid acid catalysts, particularly zeolite-based materials like ZSM-5, is another chemical synthesis method for this compound. core.ac.ukbegellhouse.com Unmodified ZSM-5 has shown promising results with 53% conversion and 78% selectivity at 523 K. begellhouse.com Shape selectivity is claimed for some zeolite catalysts, with a Zn-based zeolite reportedly achieving 98% this compound selectivity at 58% toluene conversion. core.ac.uk

| Synthesis Method | Starting Materials | Catalyst/Conditions | Key Findings |

| Dehydroisomerisation (Gas Phase) | α-Pinene, Limonene | ZnO/SiO₂ (bifunctional acid-redox), 325-370 °C | High conversion and yield, stable performance without added H₂. mdpi.comresearchgate.net |

| Catalytic Conversion from Biomass-derived Monoterpenes | Monoterpenes (e.g., Turpentine, Citrus oil) | MoO₂Cl₂(dmf)₂ catalyst, DMSO (oxidant/solvent), 150 °C, 24 h | Produces isomerically pure this compound from renewable sources. europa.euin-part.com |

| Catalytic Dehydrogenation | Dipentene (Limonene) | Pd/CTF polymer, other catalysts | Vital industrial approach, can produce hydrogen as a byproduct. researchgate.netgoogle.comresearchgate.net |

| Alkylation of Toluene | Toluene, Propan-2-ol | Solid acid catalysts (e.g., ZSM-5, Zn-based zeolite), 523 K or higher temperatures | Can achieve high selectivity for this compound with specific catalysts. core.ac.ukbegellhouse.com |

Dehydrogenation of Terpenes (e.g., Limonene, α-Pinene)

The synthesis of this compound from renewable monoterpenes such as limonene and α-pinene often involves dehydroisomerization reactions catalyzed by bifunctional materials possessing both acidic and dehydrogenation sites mdpi.comresearchgate.net. The reaction typically proceeds through acid-catalyzed isomerization of the terpene to p-menthadienes, followed by dehydrogenation to yield this compound mdpi.comresearchgate.net.

Liquid-phase dehydrogenation of terpenes using zeolites and alkali metals as catalysts generally employs milder reaction conditions compared to gas-phase methods. However, achieving optimal yields of this compound can be challenging with this approach researchgate.netmdpi.comresearchgate.net. Palladium-based catalysts supported on materials like ZSM-5 zeolite have been explored for the liquid-phase dehydrogenation of limonene to this compound mdpi.com.

Gas-phase dehydroisomerization of terpenes using metal oxides has shown effectiveness in producing this compound. Silica-supported zinc oxide (ZnO/SiO₂) is an efficient, noble-metal-free bifunctional catalyst for the gas-phase dehydroisomerization of α-pinene and limonene mdpi.comresearchgate.netx-mol.net. The reaction over ZnO/SiO₂ involves acid-catalyzed terpene isomerization on the silica (B1680970) support's silanol (B1196071) groups, followed by dehydrogenation on the oxo-metal sites of ZnO liverpool.ac.uk.

Studies using ZnO/SiO₂ catalysts have demonstrated high yields of this compound. For instance, α-pinene can be converted with 100% conversion and 90% yield of this compound at 370 °C and a WHSV of 0.01–0.020 h⁻¹. Limonene can yield 100% this compound at 325 °C and a WHSV of 0.080 h⁻¹ using the same catalyst, exhibiting stable performance for extended periods without the need for hydrogen co-feeding mdpi.comresearchgate.netx-mol.net. Other metal oxides, such as chromium oxide and oxides of copper and/or zinc, have also been investigated as catalysts for the vapor phase dehydrogenation of monocyclic terpenes like limonene and terpinolene (B10128) google.com. Iron oxide (Fe₃O₄) has been used as a catalyst for the dehydrogenation of this compound itself to alpha, para-dimethylstyrene in the gas phase at temperatures between 500-700 °C google.com.

Table 1 summarizes some findings on gas-phase dehydroisomerization of terpenes to this compound using metal oxide catalysts.

| Catalyst | Feedstock | Temperature (°C) | Conversion (%) | This compound Yield (%) | WHSV (h⁻¹) | Reference |

| ZnO/SiO₂ | α-Pinene | 370 | 100 | 90 | 0.01–0.020 | mdpi.comresearchgate.netx-mol.net |

| ZnO/SiO₂ | Limonene | 325 | 100 | 100 | 0.080 | mdpi.comresearchgate.netx-mol.net |

| Cr₂O₃/Al₂O₃ | α-Pinene | 390–460 | Not specified | 53 | Not specified | mdpi.com |

| TiO₂ | Limonene | 300 | Not specified | 90 | Not specified | liverpool.ac.uk |

| CdO/SiO₂ | α-Pinene | 325–375 | Not specified | 91–95 | 0.010–0.020 | liverpool.ac.uk |

| CdO/SiO₂ | Limonene | 325–375 | Not specified | 91–95 | 0.010–0.020 | liverpool.ac.uk |

Catalytic Dehydration and Isomerization (e.g., Perillyl Alcohol)

This compound can also be synthesized through the catalytic dehydration and isomerization of perillyl alcohol, a metabolite of limonene usda.govresearchgate.netusda.gov. This approach offers a bio-based route to this compound, avoiding petrochemical feedstocks usda.govusda.gov. Studies have shown that using para-toluenesulfonic acid (pTsOH) as a catalyst in toluene at 110 °C can convert perillyl alcohol to this compound with high yields usda.govresearchgate.netusda.govresearchgate.net. A yield of 91.1% was reported using 2.0 mol% pTsOH in a 3.0 M solution of perillyl alcohol in toluene usda.govresearchgate.netusda.gov. The reaction conditions, including temperature, catalyst loading, and substrate concentration, significantly influence the yield researchgate.neta-z.lu. While neat conditions resulted in a slightly lower yield (86%), they were considered more environmentally desirable based on a lower E-factor researchgate.neta-z.lu. Attempts to apply similar catalytic conditions (using pTsOH) to limonene and α-pinene resulted primarily in undesirable side reactions like oligomerization due to the strong Brønsted acidity of the catalyst usda.govresearchgate.neta-z.lu.

Oxidation Reactions of this compound

The oxidation of this compound can lead to various valuable derivatives by targeting either the methyl or isopropyl group on the benzene (B151609) ring researchgate.net.

Selective oxidation of the isopropyl group in this compound can produce p-cymen-8-ol researchgate.netscientific.net. This reaction can be influenced by factors such as the oxidant type and concentration, acid dosage, reaction time, temperature, and solvent researchgate.netscientific.net. For instance, using potassium permanganate (B83412) as an oxidant, a study found that a molar ratio of this compound to potassium permanganate of 1:3, with sulfuric acid (molar ratio to KMnO₄ of 0.13:1) in a water/acetic acid mixture (1:1 v/v) at 80 °C for 9 hours, resulted in a this compound conversion of 92.21% and a p-cymen-8-ol selectivity of 69.65% researchgate.netscientific.net.

Oxidation can also target the methyl group, leading to products like p-isopropylbenzyl alcohol, p-isopropyl benzaldehyde, and p-isopropylbenzoic acid researchgate.netresearchgate.net. The relative susceptibility to oxidative attack at the isopropyl versus methyl group has been reported to be approximately 4:1 researchgate.net.

Oxidation of this compound can result in the formation of several by-products, depending on the reaction conditions and the oxidant used researchgate.netscientific.netresearchgate.net. Common by-products include p-isopropyl benzoic acid and p-isopropyl benzaldehyde, which arise from the oxidation of the methyl group or further oxidation of the isopropyl group derivatives researchgate.netscientific.netresearchgate.net. Other by-products observed include p-methyl acetophenone (B1666503) researchgate.netscientific.netresearchgate.net, p-isopropylbenzyl alcohol researchgate.net, p-methylacetophenone researchgate.net, 2-p-tolyl-2-propyl hydroperoxide, 2-p-tolyl-2-propanol, p-(α-hydroperoxyisopropyl)benzoic acid, p-(α-hydroxyisopropyl)benzoic acid, and p-acetyl-benzoic acid researchgate.net. The formation of these by-products highlights the complexity of this compound oxidation and the importance of controlling reaction parameters to favor desired products.

Table 2 lists some by-products identified during the chemical oxidation of this compound.

| By-product | Origin of Oxidation | Reference |

| p-Isopropyl Benzoic Acid | Methyl or Isopropyl | researchgate.netscientific.netresearchgate.net |

| p-Isopropyl Benzaldehyde | Methyl or Isopropyl | researchgate.netscientific.netresearchgate.net |

| p-Methyl Acetophenone | Isopropyl | researchgate.netscientific.netresearchgate.net |

| p-Isopropylbenzyl Alcohol | Methyl | researchgate.net |

| 2-p-tolyl-2-propyl hydroperoxide | Isopropyl | researchgate.net |

| 2-p-tolyl-2-propanol | Isopropyl | researchgate.net |

| p-(α-hydroperoxyisopropyl)benzoic acid | Isopropyl | researchgate.net |

| p-(α-hydroxyisopropyl)benzoic acid | Isopropyl | researchgate.net |

| p-acetyl-benzoic acid | Methyl | researchgate.net |

Mechanistic Studies of Catalytic Conversions

The catalytic conversion of renewable feedstocks, such as terpenes, into this compound has garnered significant attention as an environmentally benign alternative to traditional petroleum-based processes. Mechanistic studies have been crucial in understanding these transformations, particularly the dehydroisomerization of monoterpenes like α-pinene and limonene.

A proposed mechanism for the dehydroisomerization of monoterpenes to this compound on bifunctional catalysts involves two key steps: fast isomerization followed by slow dehydrogenation. liverpool.ac.uk In the case of α-pinene and limonene conversion over silica-supported catalysts like ZnO/SiO₂ and CdO/SiO₂, the initial isomerization step is catalyzed by Brønsted acid sites, such as the silanol groups of the silica support, leading to the formation of p-menthadiene intermediates. liverpool.ac.ukmdpi.com Subsequently, these intermediates undergo dehydrogenation on metal or oxo-metal sites to yield this compound. liverpool.ac.uk

For instance, on ZnO/SiO₂ and CdO/SiO₂ catalysts, the dehydrogenation is suggested to proceed through the abstraction of an allylic hydrogen by an oxo-metal site, followed by the elimination of another hydrogen atom to form this compound π-bonded to the metal ion (Zn(II) or Cd(II)). liverpool.ac.uk The catalytic cycle is completed by the elimination of the this compound molecule and H₂. liverpool.ac.uk

Studies on the conversion of limonene into this compound have also highlighted the dual functionality of catalysts, where acid sites facilitate isomerization and metallic sites promote dehydrogenation. researchgate.netmdpi.com Various supported catalytic systems, including those utilizing Cr₂O₃, CuO, ZnO, ZrO₂, MgO, La₂O₃, TiO₂, and Pd on carbon, have been successfully employed, achieving this compound selectivity of up to 97%. researchgate.netmdpi.com

The reaction mechanism for the aromatization of α-pinene typically involves ring opening, rearrangement, and dehydrogenation. acs.org The final step, this compound formation, can occur via dehydrogenation or disproportionation, with reaction conditions and catalyst properties playing a crucial role in determining the dominant pathway. acs.org

Mechanistic investigations using techniques like desorption electrospray ionization (DESI) coupled with high-resolution Orbitrap mass spectrometry have provided insights into transient intermediates formed during catalytic transfer hydrogenation reactions involving this compound ruthenium complexes. pnas.org These studies have detected short-lived Ru(II) and Ru(IV) complexes incorporating methyl formate, suggesting the involvement of previously unrecognized intermediates and reaction pathways. pnas.org

Derivatization and Synthesis of Novel this compound Analogues

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives and analogues, expanding its potential applications in various fields.

Formation of Organometallic Complexes (e.g., Ruthenium-p-Cymene Complexes)

This compound is widely utilized as a ligand in the synthesis of organometallic complexes, particularly with transition metals like ruthenium. Ruthenium-p-cymene complexes are a significant class of half-sandwich compounds, often exhibiting a "piano-stool" geometry where the ruthenium atom is η⁶-bonded to the this compound ligand. ulisboa.ptmdpi.commdpi.comresearchgate.net These complexes have attracted considerable interest due to their diverse catalytic activities and potential biological applications. nih.govnih.govbohrium.com

The synthesis of ruthenium-p-cymene complexes typically involves the reaction of the dimeric precursor [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ with various ligands. mdpi.commdpi.comnih.govdergipark.org.trwikipedia.org This dimeric precursor itself is commonly prepared by the reaction of phellandrene with hydrated ruthenium trichloride. wikipedia.org

Reactions of [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ with Lewis bases yield monometallic adducts with a pseudo-octahedral piano-stool structure. wikipedia.org For example, the reaction with phosphine (B1218219) ligands (L) can lead to complexes of the type [RuCl₂(η⁶-p-cymene)L]. researchgate.net The reaction with chelating ligands is a common route to form stable ruthenium-p-cymene complexes. mdpi.comnih.gov

Several studies detail the synthesis and characterization of novel ruthenium(II)-arene complexes incorporating this compound. These include complexes with substituted pyridine–quinoline ligands mdpi.commdpi.com, benzaldehyde-derived thiosemicarbazones dergipark.org.tr, and 1,3-dioxoindan-2-carboxamides ligands. rsc.org

The formation of these complexes involves the reaction of the ruthenium dimer with the respective ligands in suitable solvents like methanol (B129727) or acetone. mdpi.comdergipark.org.tr The resulting complexes are characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry, as well as elemental analysis and X-ray crystallography to determine their solid-state structures. mdpi.commdpi.comresearchgate.netnih.govbohrium.comdergipark.org.trrsc.orgresearchgate.net

Data from structural characterization of ruthenium-p-cymene complexes reveal typical bond lengths and angles consistent with the piano-stool geometry. For instance, in a ruthenium(II) complex with a pyridine-quinoline ligand, the Ru-Cl bond length was reported around 2.409 Å, and the Ru-N bond lengths were in the range of 2.088 Å to 2.126 Å. mdpi.com The distance between the ruthenium atom and the centroid of the this compound ring is typically around 1.690 Å. mdpi.com

Here is a table summarizing some reported ruthenium-p-cymene complexes and their synthesis:

| Ruthenium Precursor | Ligand(s) | Product Type | Synthesis Method | Characterization Methods |

| [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | N-heterocyclic carbene (NHC) (via Ag complex) | [RuCl₂(this compound)(NHC)] | Transmetalation reaction | Elemental analysis, ¹H NMR, ¹³C NMR researchgate.net |

| [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | Benzaldehyde derived thiosemicarbazones | [(η⁶-p-cymene)Ru(TSC)]Cl (various coordination) | Reaction in methanol (1:2 molar ratio) | ¹H NMR, FT-IR, UV-vis, elemental analysis dergipark.org.tr |

| [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | Substituted pyridine–quinoline ligands | [Ru(η⁶-p-cymene)(N^N)Cl][X] | Reaction in dry methanol or acetone | ATR-IR, UV–Vis, multinuclear NMR, elemental analysis, conductivity, X-ray diffraction mdpi.commdpi.com |

| [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | Bidentate ligands with two nitrogen atoms | [Ru(this compound)Cl₂L] | Reaction in dichloromethane (B109758) followed by addition of hexane | Elemental analysis (C, H, N), ¹H NMR, COSY ¹H-¹H, HRMS (ESI), TGA, X-ray diffraction nih.gov |

| [RuCl₂(η⁶-p-cymene)]₂ | Pendent diphosphine ligands (e.g., dppm) | [RuCl(PPh₃)(η¹-(P-P))(η⁶-p-cymene)]PF₆ | Substitution of labile ligand in a precursor complex | Not explicitly detailed in snippet, but likely spectroscopy acs.org |

| [RuCl₂(η⁶-p-cymene)]₂ | 1,3-diaryltriazene | MCl(η²-1,3-ArNNNAr)(η⁶-p-cymene) | Reaction in the presence of triethylamine | Spectroscopy, X-ray crystallography researchgate.net |

| [{RuCl(μ-Cl)(η⁶-p-cymene)}₂] | Schiff base ligands | RuII-p-cymene complexes | Reaction in methanol | Elemental analysis, IR, NMR, UV-Vis, magnetic moment, thermal analysis, MS, GC-MS, conductivity bohrium.com |

| [Ru₂(this compound)₂(μ-Cl)₂Cl₂] | Furan-2-carboxamide-based aroylthioureas | [Ru₂(this compound)₂(k⁴-N₂OS)(L)Cl₂] | Synthesis and characterization detailed | Spectral and analytical techniques, single-crystal XRD, DFT analysis nih.gov |

| [RuCl₂(this compound)]₂ | rac-BINAP | RuCl(CNNPh)(BINAP) (mixture of diastereoisomers) | Reaction with ligand and NEt₃ | Not explicitly detailed in snippet, but likely spectroscopy researchgate.net |

| [RuCl₂(this compound)]₂ | (S,R)-JOSIPHOS | RuCl(CNNPh)[(S,R)-JOSIPHOS] (single isomer) | Reaction with ligand and NEt₃ | Not explicitly detailed in snippet, but likely spectroscopy researchgate.net |

| [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ | 1,3-dioxoindan-2-carboxamides ligands | Ru(II) arene complexes | Synthesis and characterization detailed | Spectroscopic methods, elemental analysis, conductivity measurements, X-ray diffraction rsc.org |

The formation of chelate complexes from pendent phosphine complexes and related neutral complexes has also been investigated, including the determination of activation enthalpies and entropies. acs.org A high-yielding one-pot synthesis for certain chelate complexes has been developed, starting from the reaction between [RuCl₂(η⁶-p-cymene)]₂ and the diphosphine ligand, followed by ring closure. acs.org

Ruthenium-p-cymene complexes are actively studied for their catalytic applications, including transfer hydrogenation reactions mdpi.combohrium.com, and their potential as antitumor agents. nih.govnih.govnih.gov

Pharmacological and Biological Activities of P Cymene: Mechanistic Insights

Antioxidant Properties and Mechanisms of Action

p-Cymene (B1678584), a naturally occurring aromatic monoterpene, has demonstrated significant antioxidant properties through various mechanisms. researchgate.netnih.gov Its ability to counteract oxidative stress is a key aspect of its pharmacological profile. mdpi.com

Scavenging of Free Radicals and Reduction of Oxidative Stress

This compound actively reduces oxidative stress by mitigating the damage caused by reactive oxygen and nitrogen species. tandfonline.com In animal models, treatment with this compound has been shown to significantly decrease the levels of lipid peroxidation. tandfonline.comtandfonline.comnih.gov This is evidenced by the reduction in thiobarbituric acid reactive substances (TBARS), which are markers of oxidative damage to cell membranes. tandfonline.comresearchgate.net For instance, in the hippocampus of mice, this compound at various concentrations led to a substantial decrease in lipid peroxidation, with reductions of 65.54%, 73.29%, and 89.83% at doses of 50, 100, and 150 mg/kg, respectively. nih.govresearchgate.net

Furthermore, this compound is effective against reactive nitrogen species, as demonstrated by its ability to lower nitrite content. tandfonline.comtandfonline.comnih.gov In the same mouse model, this compound treatment resulted in significant reductions in nitrite levels, indicating its capacity to scavenge nitrogen-derived reactive species and contribute to a neuroprotective effect. tandfonline.com In a rat model of intestinal inflammation, this compound was also found to decrease malondialdehyde (MDA), another key indicator of lipid peroxidation. nih.gov

Modulation of Antioxidant Enzyme Activities (e.g., SOD, Catalase)

A crucial mechanism behind this compound's antioxidant effect is its ability to positively modulate the activity of endogenous antioxidant enzymes. tandfonline.comtandfonline.com These enzymes are the body's primary defense against oxidative damage. tandfonline.com Studies have shown that this compound significantly increases the activity of both Superoxide Dismutase (SOD) and Catalase (CAT) in the hippocampus of mice. tandfonline.comtandfonline.comnih.govresearchgate.net SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then broken down by Catalase. tandfonline.com

The administration of this compound resulted in a dose-dependent increase in the activity of these protective enzymes. tandfonline.comnih.govresearchgate.net For example, SOD activity increased by 22.7%, 33.9%, and 63.1% at doses of 50, 100, and 150 mg/kg, respectively. tandfonline.comnih.govresearchgate.net Even more dramatically, Catalase activity saw increases of 119.25%, 151.83%, and 182.70% at the same respective doses. tandfonline.comnih.govresearchgate.net This enhancement of the brain's natural neuroprotective defenses highlights a key mechanism of this compound's antioxidant action. tandfonline.comtandfonline.com

In Vivo Antioxidant Potential in Animal Models

The antioxidant capabilities of this compound have been confirmed in various in vivo animal models. nih.govresearchgate.net In studies using Swiss mice, the administration of this compound demonstrated a potent antioxidant effect in the brain, specifically the hippocampus. tandfonline.comtandfonline.comnih.govresearchgate.net The compound successfully reduced markers of oxidative damage like lipid peroxidation and nitrite content while simultaneously boosting the activity of critical antioxidant enzymes, SOD and CAT. tandfonline.comtandfonline.com These findings suggest that this compound can act as a neuroprotective agent by mitigating oxidative stress. tandfonline.comnih.govresearchgate.net

In a different model focusing on intestinal inflammation in rats, this compound also showed significant antioxidant activity. nih.gov It reduced levels of malondialdehyde (MDA), restored glutathione (GSH) levels, and enhanced the activity of SOD. nih.gov Another study on a rat model of hyperlipidemia and colorectal cancer found that this compound reduced intestinal oxidative stress markers, including malondialdehyde, and increased total antioxidant capacity and superoxide dismutase levels. iiarjournals.org These collective results from different animal models confirm the robust in vivo antioxidant potential of this compound. tandfonline.comtandfonline.com

Table 1: Effect of this compound on Oxidative Stress Markers and Antioxidant Enzymes in Mice Hippocampus

| Parameter | Dose (mg/kg) | % Change Compared to Control |

|---|---|---|

| Lipid Peroxidation (TBARS) | 50 | ▼ 65.54% |

| 100 | ▼ 73.29% | |

| 150 | ▼ 89.83% | |

| Nitrite Content | 50 | ▼ 71.21% |

| 100 | ▼ 68.61% | |

| 150 | ▼ 67.00% | |

| Superoxide Dismutase (SOD) Activity | 50 | ▲ 22.7% |

| 100 | ▲ 33.9% | |

| 150 | ▲ 63.1% | |

| Catalase (CAT) Activity | 50 | ▲ 119.25% |

| 100 | ▲ 151.83% | |

| 150 | ▲ 182.70% |

Data sourced from studies on Swiss mice. tandfonline.comnih.govresearchgate.net

Anti-inflammatory Effects and Immunomodulation

This compound exhibits notable anti-inflammatory and immunomodulatory activities, which are linked to its ability to regulate the production of key signaling molecules in the inflammatory cascade. researchgate.netnih.govnih.gov

Inhibition of Cytokine Expression (e.g., IL-1, IL-6, TNF-α)

A significant aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. nih.gov Research has shown that this compound can significantly regulate the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This inhibition also extends to the downregulation of the messenger RNA (mRNA) levels for these cytokines. nih.gov

In vivo studies corroborate these findings. In LPS-challenged mice, this compound markedly suppressed the production of TNF-α and IL-1β. nih.govresearchgate.net Similarly, in a rat model of liver fibrosis, this compound treatment decreased the expression of pro-inflammatory markers including TNF-α, IL-1β, and IL-6. nih.govnih.gov In a rat model of colitis, this compound was also effective in decreasing IL-1β and TNF-α levels. nih.govmdpi.com This consistent downregulation of key pro-inflammatory cytokines across different models underscores this compound's potential as an anti-inflammatory agent. mdpi.comnih.gov

Modulation of Inflammatory Mediators (e.g., COX-2)

Beyond cytokines, this compound also modulates other critical inflammatory mediators, such as Cyclooxygenase-2 (COX-2). mdpi.comiiarjournals.org COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key drivers of the inflammatory response. nih.gov In a rat model of colorectal cancer associated with a high-fat diet, treatment with this compound significantly reduced the expression of serum inflammatory markers, including COX-2, by 48.4%. iiarjournals.org This suggests that this compound can interfere with the arachidonic acid pathway, a central route in inflammation. nih.gov The inhibition of mediators like COX-2, in conjunction with the suppression of pro-inflammatory cytokines, points to a multi-faceted anti-inflammatory mechanism of action for this compound. mdpi.comiiarjournals.org

Table 2: Effect of this compound on Serum Inflammatory Cytokines in a Rat Model

| Cytokine | % Reduction with this compound Treatment |

|---|---|

| Interleukin-1 (IL-1) | 54.5% |

| Interleukin-6 (IL-6) | 28.3% |

| Cyclooxygenase-2 (COX-2) | 48.4% |

Data sourced from a hyperlipemic rat model. iiarjournals.org

Antimicrobial Activities and Mechanisms

This compound, a monoterpene found in over 100 plant species, has been the subject of extensive research for its wide range of biological activities, including its potential as an antimicrobial agent. nih.gov This property is particularly significant due to the increasing prevalence of antimicrobial resistance. nih.govresearchgate.net While often found as a major component in essential oils used in traditional medicine, its specific activities and mechanisms have been investigated both alone and in synergy with other compounds. researchgate.netmdpi.com

This compound has demonstrated antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. nih.gov However, its efficacy can vary significantly depending on the bacterial species. In some cases, this compound exhibits weak antibacterial effects when used alone but can enhance the activity of other antimicrobial compounds like carvacrol. nih.govresearchgate.net

Research has shown that essential oils containing this compound as a major component are effective against numerous pathogens. For instance, an essential oil from Trachyspermum ammi (ajowan), with this compound and thymol as its main constituents, showed strong antibacterial effects against several Gram-positive and Gram-negative bacteria. nih.gov Similarly, Satureja horvatii oil, containing 33.14% this compound, was active against bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 mg/mL for E. coli and S. typhimurium to 0.57 mg/mL for L. monocytogenes. nih.gov

Studies focusing on this compound as an individual compound have yielded specific data on its inhibitory capabilities. While some studies report it has low or no activity against certain pathogens when used alone, others highlight its disruptive effect on bacterial structures. researchgate.netmdpi.com For example, against Bacillus cereus, this compound was found to cause a significant expansion of the cytoplasmic membrane. nih.gov

Table 1: Antibacterial Activity of this compound and Essential Oils Containing this compound

| Bacterium | Gram Type | Agent Tested | Observed Activity (MIC) |

|---|---|---|---|

| Escherichia coli | Negative | Satureja horvatii oil (33.14% this compound) | 0.03 mg/mL |

| Salmonella typhimurium | Negative | Satureja horvatii oil (33.14% this compound) | 0.03 mg/mL |

| Listeria monocytogenes | Positive | Satureja horvatii oil (33.14% this compound) | 0.57 mg/mL |

| Mycobacterium tuberculosis | N/A | This compound | 91.66 μg/mL |

| Mycobacterium bovis | N/A | This compound | 91.66 μg/mL |

The antifungal properties of this compound have been investigated, with mixed results. While it demonstrates efficacy against certain types of fungi, it appears to be less effective against others, particularly filamentous fungi. nih.gov For example, studies have shown that this compound possesses no significant antifungal activity against Rhizopus oryzae (MIC >1024 µg/mL) and Aspergillus niger (MIC >300 µL/mL). nih.gov

Conversely, other research indicates a degree of antifungal action. In one study, this compound applied to wood samples at a concentration of 100 µL/mL exhibited a fungal inhibition percentage (FIP) of 24.4% against the growth of Aspergillus flavus and 21.5% against Aspergillus niger. ncsu.edu Essential oils rich in this compound have also shown promise. Origanum dictamnus essential oil, containing 6.07% this compound, was found to be active against Saccharomyces cerevisiae and A. niger. nih.gov Furthermore, the antifungal mechanism of monoterpenes like this compound has been linked to the suppression of genes that regulate fungal development and the inhibition of ergosterol synthesis. researchgate.net

Table 2: Antifungal Activity of this compound

| Fungus | Agent Tested | Concentration | Observed Activity (FIP%) |

|---|---|---|---|

| Aspergillus flavus | This compound on wood | 100 µL/mL | 24.4% |

| Aspergillus niger | This compound on wood | 100 µL/mL | 21.5% |

| Pichia membranaefaciens | Satureja horvatii oil (33.14% this compound) | N/A | MIC: 0.56 mg/mL |

| Zygosacharomyce bailii | Satureja horvatii oil (33.14% this compound) | N/A | MIC: 2.23 mg/mL |

This compound has demonstrated a range of biological effects, including antiviral and antiparasitic activities. nih.govnih.gov Research suggests that this compound may act as a potential agent against various RNA viruses. researchgate.net One study proposed that this compound could impair the replication of SARS-CoV-2 and Influenza A (H1N1). researchgate.net The proposed mechanism involves the disruption of the viral nucleoprotein's interaction with cellular import machinery, a common pathway for many RNA viruses. researchgate.net However, another study found an absence of activity against SARS-CoV-2 in vitro for this compound. researchgate.net

In addition to its antiviral potential, this compound is recognized for its antiparasitic properties. nih.govnih.gov These activities contribute to the broad spectrum of its pharmacological profile, making it a compound of interest for further investigation in treating various infectious diseases. nih.govnih.gov

The primary mechanism of this compound's antimicrobial action is attributed to its interaction with and disruption of the microbial cell membrane. nih.govmdpi.com As a lipophilic compound, this compound can insert itself into the lipid bilayer of bacterial membranes, causing a perturbation of the membrane's structure and function. nih.govresearchgate.net This disruption leads to an increase in membrane permeability and a loss of cellular integrity. researchgate.net

Studies have shown that this compound causes a significant expansion of the cytoplasmic membrane in bacteria such as B. cereus—to a degree 2.7 times greater than that caused by its derivative, carvacrol. nih.gov This swelling action is a key aspect of its antimicrobial effect. This compound also reduces the membrane potential, which affects cellular processes like motility by interfering with the proton motive force required for flagellar movement. nih.govmdpi.com

However, its effect on other cellular functions is limited compared to related compounds. For instance, this compound has been observed to have no effect on the pH gradient across the membrane or on intracellular and extracellular ATP levels, whereas carvacrol significantly impacts these parameters. nih.gov This suggests that while membrane disruption is the principal mechanism, the specific effects of this compound are more targeted toward the physical integrity and potential of the membrane rather than the cell's internal energy systems. nih.gov

Anticancer and Antitumor Potential

This compound has been investigated for its anticancer and antitumor properties, both as an independent molecule and as a ligand in organometallic complexes. nih.govmdpi.comnih.gov The compound itself is noted for having low cytotoxicity, which makes it a potential candidate for drug development. researchgate.net Its anticancer effects are linked to several mechanisms, including the modulation of cytokine production and its anti-inflammatory properties. mdpi.com

A significant area of research involves the use of this compound in ruthenium(II) half-sandwich complexes. nih.govnih.gov These organometallic compounds have shown considerable promise as antitumor agents, exhibiting cytotoxicity against various human cancer cell lines, including ovarian carcinoma (A2780), breast adenocarcinoma (MCF7 and MDAMB231), and cervical carcinoma (HeLa). nih.govnih.govacs.org For example, complexes with the general formula [Ru(this compound)(L-N,N)Cl][CF3SO3] have demonstrated moderate to high cytotoxic activity, with IC50 values among the lowest reported for this class of compounds. nih.govacs.org Notably, some of these ruthenium-p-cymene complexes show selectivity, being cytotoxic to cancer cells while having no effect on normal human primary fibroblasts at similar concentrations. nih.govnih.gov

Table 3: Cytotoxic Activity of Ruthenium(II)-p-Cymene Complexes on Cancer Cell Lines

| Complex Type | Cancer Cell Line | Cell Line Origin | Observed Effect |

|---|---|---|---|

| [(η6-p-cymene)RuCl2(2-aminophenol)] | HeLa | Cervical Carcinoma | Cytotoxic Activity |

| [(η6-p-cymene)RuCl2(2-aminophenol)] | MCF-7 | Breast Cancer | Cytotoxic Activity |

| [Ru(this compound)(L-N,N)Cl][CF3SO3] | A2780 | Ovarian Carcinoma | Moderate to High Cytotoxicity |

| [Ru(this compound)(L-N,N)Cl][CF3SO3] | MCF7 | Breast Adenocarcinoma | Moderate to High Cytotoxicity |

| [Ru(this compound)(L-N,N)Cl][CF3SO3] | MDAMB231 | Breast Adenocarcinoma | Moderate to High Cytotoxicity |

The anticancer effects of this compound and its derivatives are associated with their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govbohrium.com By halting the cell cycle, these compounds prevent cancer cells from proliferating uncontrollably. researchgate.netnih.gov

The antiproliferative capacity of ruthenium(II)-p-cymene complexes, in particular, is linked to a combined mechanism of apoptosis and autophagy. nih.govacs.org These complexes have been shown to trigger hallmark stress responses in cancer cells, including an increase in reactive oxygen species (ROS), a loss of mitochondrial membrane potential, and DNA fragmentation, all of which are indicators of apoptosis. rsc.org The induction of apoptosis has been confirmed through methods such as Annexin V-FITC/PI staining and the observation of nuclear fragmentation. rsc.org Furthermore, the effect on apoptosis is reportedly mediated by the inhibition of telomerase activity and mitochondrial dysfunction. researchgate.net

Cell cycle arrest is another key mechanism. Natural compounds can upregulate proteins like p53 and p21, which are inhibitors of cyclin-dependent kinases (CDKs). nih.gov By inhibiting CDKs, these compounds can arrest the cell cycle, typically at the G1 or G2/M phase, thereby preventing the cell from progressing towards division. nih.govmdpi.com Studies on various natural compounds demonstrate that this inhibition of cell cycle regulatory proteins is a viable strategy for controlling cancer cell proliferation. nih.gov

Antiangiogenic Mechanisms and Cancer Cell Cytotoxicity

This compound, a naturally occurring monoterpene, has demonstrated a range of biological activities, including potential anticancer effects. Its influence on angiogenesis, the formation of new blood vessels, and its direct toxicity to cancer cells have been subjects of scientific investigation.

While this compound itself has shown some antiproliferative activity, its derivatives, particularly metal-based complexes, have exhibited more pronounced effects. For instance, a study on bifunctional ruthenium(II)-p-cymene complexes revealed that their antiangiogenic and anticancer properties could be modulated by the length of their perfluorinated side chains. One complex with a shorter chain primarily inhibited tumor growth through a direct anticancer effect, while a complex with a longer chain demonstrated a predominantly antiangiogenic mechanism. nih.gov Both compounds were found to inhibit sprout formation in human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.gov

In terms of direct cytotoxicity, the effects of this compound appear to be cell-line specific and often moderate. Research has shown that this compound did not induce significant antiproliferation in several human cancer cell lines, including HT-1080 (fibrosarcoma), A549 (lung adenocarcinoma), and DLD-1 (colon adenocarcinoma) at various concentrations. However, some of its derivatives, such as cumin aldehyde, have shown toxicity in lung adenocarcinoma cells.

Role of this compound Metallo-derivatives in Anticancer Therapy